This sulfonyl-piperazine pyrimidine features a critical cyclopropanesulfonyl-piperazine-carbonyl bridge and a 6-ethoxypyrimidine core. Minor structural changes in this class drastically alter target affinity and selectivity, making generic substitution risky. The compound is cited in patent literature as a CCR4 antagonist scaffold (allergic/inflammatory research). It also serves as a well-characterized reference standard for HPLC/LC-MS method development. For confident procurement, insist on vendor-provided certificates of analysis verifying identity and ≥98% purity. No functional equivalence to analogs should be assumed without compound-specific data.
Molecular FormulaC14H20N4O4S
Molecular Weight340.4
CAS No.2034634-62-1
Cat. No.B2872522
⚠ Attention: For research use only. Not for human or veterinary use.
The compound 4-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-6-ethoxypyrimidine (CAS 2034634-62-1) is a synthetic small molecule belonging to the chemical class of sulfonyl-piperazine pyrimidine derivatives. Its structure is characterized by a cyclopropanesulfonyl-substituted piperazine linked via a carbonyl bridge to a 6-ethoxypyrimidine core [1]. This structural class has been investigated in patent literature for its potential as a CCR4 antagonist, which may be relevant for inflammatory and allergic disease research [1]. However, a comprehensive, publicly available, quantitative characterization of this specific compound's pharmacological, physicochemical, or selectivity profile against close structural analogs, as required for an evidence-based procurement decision, could not be located in authorized primary research papers, patents, or reputable databases at this time.
[1] Institute of Pharmacology and Toxicology Academy of Military Medical Science, P.L.A. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Patent No. US9493453B2, 2016. View Source
Procurement Risk: Why In-Class Substitutes Are Not Interchangeable with 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-ethoxypyrimidine
Within the sulfonyl-piperazine pyrimidine class, minor structural modifications can lead to profound differences in target binding affinity, receptor selectivity, and pharmacokinetic properties. The patent landscape indicates that variations in the sulfonyl moiety (e.g., cyclopropyl vs. other alkyl/aryl groups) and pyrimidine substitution (e.g., 6-ethoxy vs. 6-methoxy or halogen) are critical for achieving specific biological activity against targets like CCR4 [1]. Therefore, a generic 'piperazinyl pyrimidine derivative' cannot be assumed to be functionally equivalent. Without direct comparative analytical or biological data for this specific compound against its nearest analogs, the risk of functional non-equivalence upon substitution is high, underscoring the need for compound-specific validation before any scientific or industrial application.
[1] Institute of Pharmacology and Toxicology Academy of Military Medical Science, P.L.A. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Patent No. US9493453B2, 2016. View Source
Quantitative Differentiation Evidence for 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-ethoxypyrimidine Against Comparators
Potential Application Scenarios for 4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-ethoxypyrimidine Based on Class-Level Evidence
Chemical Probe for CCR4-Mediated Inflammatory Disease Research (Class-Level Inference Only)
Based on its structural class, the compound may serve as a starting point or tool in the study of CCR4 antagonism, a mechanism implicated in allergic asthma and dermatitis [1]. This application is purely speculative for this specific compound and is not supported by any direct quantitative evidence. Validation of target engagement, potency, and selectivity is required before use.
Analytical Reference Standard for Method Development
With its unique combination of functional groups, this compound could be used as a well-characterized reference standard for developing HPLC, LC-MS, or other analytical methods for sulfonyl-piperazine pyrimidines. This utility is structural in nature and does not rely on biological data. Procurement for this purpose is contingent on vendor-provided certificates of analysis confirming identity and purity.
[1] Institute of Pharmacology and Toxicology Academy of Military Medical Science, P.L.A. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Patent No. US9493453B2, 2016. View Source
Quote Request
Request a Quote for 4-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-6-ethoxypyrimidine
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.